molecular formula C6H4BrCl2N B2555873 3-Bromo-2,5-dichloroaniline CAS No. 219963-63-0

3-Bromo-2,5-dichloroaniline

Cat. No. B2555873
CAS RN: 219963-63-0
M. Wt: 240.91
InChI Key: ZEQKZRGDHYMUHS-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichloroaniline is an organic compound that is commonly used in various fields of research and industry. It has a molecular formula of C6H4BrCl2N .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-dichloroaniline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3-Bromo-2,5-dichloroaniline has a melting point of 31-33 °C and a density of 1.722±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Chemical Intermediates in Manufacturing

3-Bromo-2,5-dichloroaniline and its analogs are extensively used as chemical intermediates. They play a pivotal role in the synthesis of a wide array of products, including pesticides, dyes, and pharmaceuticals. The significance of these compounds in industrial manufacturing stems from their versatile chemical properties, allowing for various chemical reactions and formulations (Hong et al., 2000; Li et al., 2003).

Role in Chemical Synthesis

3-Bromo-2,5-dichloroaniline is crucial in chemical synthesis processes, such as the selective amination of polyhalopyridines. This process, catalyzed by palladium complexes, predominantly yields chemoselective products, underlining the compound's importance in achieving specific chemical transformations with high yield and selectivity (Ji et al., 2003).

Environmental Biodegradation Studies

Environmental studies have leveraged the use of 3-Bromo-2,5-dichloroaniline and its derivatives to understand biodegradation processes. Microorganisms like Bacillus megaterium and Chlorella pyrenoidosa have been studied for their ability to degrade these compounds, shedding light on potential bioremediation strategies for contaminated environments. These studies are crucial for developing environmentally friendly ways to mitigate the impact of industrial pollutants (Yao et al., 2011; Wang et al., 2012).

Advanced Material Synthesis

The compound is also used in the synthesis of advanced materials. For instance, its derivatives play a role in the preparation of metal-complexing molecular rods, illustrating its versatility and importance in the field of materials science and engineering (Schwab et al., 2002).

Safety and Hazards

3-Bromo-2,5-dichloroaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-bromo-2,5-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQKZRGDHYMUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dichloroaniline

Synthesis routes and methods I

Procedure details

3-Bromo-2,5-dichloro nitrobenzene (D9) was treated with iron powder in the manner described in Description 7 to give the title compound (D10) as a solid (77%), MH+ 240/242.
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Synthesis routes and methods II

Procedure details

This material was prepared according to the procedure used for SM-9, step 2 using 1-bromo-2,5-dichloro-3-nitrobenzene. Purification by flash chromatography (SiO2, 0-30% EtOAc in heptane) provided 3-bromo-2,5-dichloroaniline (24%): LCMS (m/z) 239.9 (MH+), tR=1.03 minutes; 1H NMR (400 MHz, CDCl3) δ 4.28 (br s, 2H) 6.71 (d, J=2.4 Hz, 1H) 7.02 (d, J=2.4 Hz, 1H).
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